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Compound of Interest

Compound Name: N-(2-Bromoethoxy)phthalimide

Cat. No.: B134377 Get Quote

A Comparative Guide to the Spectroscopic Properties of N-(2-Bromoethyl)phthalimide and its

Homologue

For researchers and professionals in drug development and organic synthesis, understanding

the spectral characteristics of key reagents is paramount for reaction monitoring and structural

confirmation. This guide provides a comparative analysis of the spectroscopic data for N-(2-

Bromoethyl)phthalimide and its higher homologue, N-(3-Bromopropyl)phthalimide.

Note on N-(2-Bromoethoxy)phthalimide: Extensive searches for empirical spectroscopic data

(NMR, IR) for N-(2-Bromoethoxy)phthalimide did not yield specific experimental results in

readily available scientific literature, suggesting it is a less common derivative. The synthesis of

N-alkoxyphthalimides typically involves the reaction of N-hydroxyphthalimide with a suitable

alkyl halide.

Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for N-(2-

Bromoethyl)phthalimide and N-(3-Bromopropyl)phthalimide.

Table 1: ¹H NMR Data
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Compound Solvent Chemical Shift (δ) ppm

N-(2-Bromoethyl)phthalimide CDCl₃

~7.7-7.9 (m, 4H, Ar-H), ~4.0 (t,

2H, N-CH₂), ~3.6 (t, 2H, CH₂-

Br)

N-(3-Bromopropyl)phthalimide CDCl₃

~7.7-7.85 (m, 4H, Ar-H), ~3.8

(t, 2H, N-CH₂), ~3.4 (t, 2H,

CH₂-Br), ~2.2 (quint, 2H, -

CH₂-)[1][2]

Table 2: ¹³C NMR Data
Compound Solvent Chemical Shift (δ) ppm

N-(2-Bromoethyl)phthalimide CDCl₃

~168 (C=O), ~134 (Ar-CH),

~132 (Ar-C), ~123 (Ar-CH),

~40 (N-CH₂), ~28 (CH₂-Br)

N-(3-Bromopropyl)phthalimide CDCl₃

~168.3 (C=O), ~134.0 (Ar-CH),

~132.1 (Ar-C), ~123.2 (Ar-CH),

~38.9 (N-CH₂), ~31.5 (-CH₂-),

~30.0 (CH₂-Br)

Table 3: IR Spectroscopy Data
Compound Key Absorptions (cm⁻¹)

N-(2-Bromoethyl)phthalimide

~1770 & ~1715 (C=O stretch, symmetric and

asymmetric), ~1600 (C=C aromatic stretch),

~1400 (C-N stretch), ~720 (C-H aromatic bend),

~650 (C-Br stretch)

N-(3-Bromopropyl)phthalimide

~1770 & ~1710 (C=O stretch, symmetric and

asymmetric), ~1605 (C=C aromatic stretch),

~1395 (C-N stretch), ~720 (C-H aromatic bend),

~655 (C-Br stretch)

Experimental Protocols
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The spectroscopic data presented above are typically acquired using standard laboratory

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a

Bruker Avance 300, operating at 300 MHz for ¹H and 75 MHz for ¹³C nuclei. Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

Infrared (IR) Spectroscopy:

Sample Preparation: The solid sample is typically analyzed as a KBr pellet. A small amount

of the compound is ground with dry potassium bromide (KBr) and pressed into a thin,

transparent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, such as a Perkin-Elmer 1000, over a range of 4000 to 450 cm⁻¹.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the analysis and comparison of the

spectroscopic data for the two compounds.
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Workflow for Spectroscopic Comparison
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Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b134377#spectroscopic-data-nmr-ir-for-n-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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